Azepan-1-yl{1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone
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Overview
Description
1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}azepane is a complex organic compound characterized by the presence of a fluorophenyl group, a methanesulfonyl group, a piperidine ring, and an azepane ring
Preparation Methods
The synthesis of 1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}azepane typically involves multiple steps, including the formation of the piperidine and azepane rings, followed by the introduction of the fluorophenyl and methanesulfonyl groups. Common synthetic routes include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the fluorophenyl group via electrophilic aromatic substitution.
Step 3: Addition of the methanesulfonyl group using sulfonylation reactions.
Step 4: Formation of the azepane ring through further cyclization.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing reaction times and costs.
Chemical Reactions Analysis
1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}azepane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}azepane involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group can interact with aromatic residues in proteins, while the methanesulfonyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}azepane can be compared with other similar compounds, such as:
- 1-[(4-Fluorophenyl)methanesulfonyl]-N-(2-{[(furan-2-yl)methyl]sulfanyl}ethyl)piperidine-4-carboxamide
- 1-(4-Fluorophenyl)-N-(2-furylmethyl)methanesulfonamide
These compounds share structural similarities but differ in their specific functional groups and ring structures, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H27FN2O3S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
azepan-1-yl-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C19H27FN2O3S/c20-18-7-5-16(6-8-18)15-26(24,25)22-13-9-17(10-14-22)19(23)21-11-3-1-2-4-12-21/h5-8,17H,1-4,9-15H2 |
InChI Key |
KOBMKVXANDUNGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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